REACTION_CXSMILES
|
C(OC(C)(C)C)(=O)[NH:2][NH2:3].[CH3:10][C:11]1[O:15][C:14]([C:16](Cl)=[O:17])=[CH:13][CH:12]=1>C(Cl)Cl>[CH3:10][C:11]1[O:15][C:14]([C:16]([NH:2][NH2:3])=[O:17])=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
549 mg
|
Type
|
reactant
|
Smiles
|
C(NN)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(O1)C(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methylene chloride (10 mL)
|
Type
|
ADDITION
|
Details
|
To the solution, trifluoroacetic acid (2 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(O1)C(=O)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |